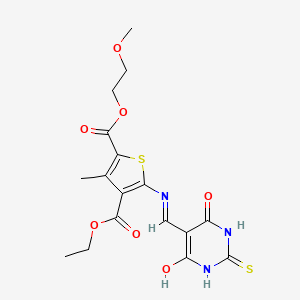![molecular formula C16H12O4 B2951474 (Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid CAS No. 160428-91-1](/img/structure/B2951474.png)
(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is an organic compound that features a biphenyl group attached to a hydroxy-oxobutenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid typically involves the reaction of biphenyl derivatives with suitable reagents under controlled conditions. One common method involves the use of Grignard reagents, where biphenyl magnesium bromide reacts with appropriate carbonyl compounds to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and electrophilic substitution reactions are employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
It may be used in the development of pharmaceuticals and as a probe for studying biochemical pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its biphenyl structure imparts desirable properties like thermal stability and chemical resistance .
Mécanisme D'action
The mechanism of action of (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. This interaction can modulate biochemical pathways and lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other biphenyl derivatives and hydroxy-oxobutenoic acids. Examples include biphenyl-4-carboxylic acid and 4-hydroxy-4-oxobutenoic acid .
Uniqueness
What sets (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid apart is its combination of a biphenyl group with a hydroxy-oxobutenoic acid moiety.
Propriétés
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-(4-phenylphenyl)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14(10-15(18)16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10,17H,(H,19,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXKCIHZJJBMKZ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)C(=O)O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B2951391.png)
![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2951393.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2951394.png)

![4-Ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2951398.png)
![N-(cyanomethyl)-N,2-dimethyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2951399.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)
![2-ETHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE](/img/structure/B2951406.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)
![N-(4-methoxyphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951409.png)
![7-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2951411.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2951413.png)

